Inosine 5'-(3-thiotriphosphate)

Adenylyl Cyclase P-site inhibition non-hydrolyzable nucleotides

Inosine 5'-(3-thiotriphosphate) (CAS 77065-87-3), commonly referred to as ITPγS, is a synthetic phosphorothioate analog of inosine triphosphate (ITP) where a single non-bridging oxygen on the γ-phosphate is replaced by a sulfur atom. This modification confers resistance to hydrolysis by cellular phosphatases and nucleotidases, rendering the molecule effectively non-hydrolyzable under physiological conditions.

Molecular Formula C10H15N4O13P3S
Molecular Weight 524.23 g/mol
CAS No. 77065-87-3
Cat. No. B12708230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine 5'-(3-thiotriphosphate)
CAS77065-87-3
Molecular FormulaC10H15N4O13P3S
Molecular Weight524.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O
InChIInChI=1S/C10H15N4O13P3S/c15-6-4(1-24-28(18,19)26-29(20,21)27-30(22,23)31)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,18,19)(H,20,21)(H,11,12,17)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1
InChIKeyBPRLNEMHHOIJBX-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inosine 5'-(3-thiotriphosphate) (ITPγS) Procurement Guide: A Non-Hydrolyzable ITP Analog for G-Protein and Adenylyl Cyclase Research


Inosine 5'-(3-thiotriphosphate) (CAS 77065-87-3), commonly referred to as ITPγS, is a synthetic phosphorothioate analog of inosine triphosphate (ITP) where a single non-bridging oxygen on the γ-phosphate is replaced by a sulfur atom . This modification confers resistance to hydrolysis by cellular phosphatases and nucleotidases, rendering the molecule effectively non-hydrolyzable under physiological conditions [1]. The compound serves as a dual-function tool in signal transduction research, directly activating heterotrimeric G-proteins while simultaneously inhibiting membranous adenylyl cyclase (AC) isoforms through a P-site mechanism [2]. Its base-specificity for hypoxanthine rather than guanine distinguishes it from the more widely used GTPγS, enabling dissection of nucleotide-binding pocket selectivity in G-proteins and cyclases.

Why Generic ITP or GTPγS Cannot Substitute for Inosine 5'-(3-thiotriphosphate) in Cyclase Selectivity Profiling


Nucleotide-based probes for adenylyl cyclase and G-protein studies exhibit sharp rank-order selectivity profiles that are obscured by simple analog swapping. ITPγS occupies a unique functional niche: unlike its parent compound ITP, which is rapidly hydrolyzed by inosine triphosphatase (ITPA) and acts primarily as a metabolic intermediate [1], ITPγS is metabolically stable and directly inhibits ACs with low micromolar affinity. Compared to GTPγS, the standard G-protein activator, ITPγS is a mixed G-protein activator and a far more potent direct AC inhibitor, with the rank order of AC inhibition potency via Gi being GTPγS > ITPγS > XTPγS > UTPγS ∼ CTPγS [2]. This dual pharmacology means that substituting GTPγS for ITPγS in AC inhibition assays will fail to replicate the observed P-site blockade, while substituting ITP will introduce rapid substrate turnover artifacts. The quantitative evidence below details these differentiation vectors for informed procurement decisions.

Inosine 5'-(3-thiotriphosphate) (ITPγS): Five Quantitative Differentiation Points Against Structural Analogs


ITPγS Inhibits Adenylyl Cyclase with Ki Values 10- to 100-Fold Lower Than ITP, Confirming Non-Hydrolyzability and Direct P-Site Binding

In a systematic screen of 24 nucleotides against purified catalytic subunits of membranous adenylyl cyclase (VC1:IIC2 heterodimer), ITPγS exhibited a Ki of 20 nM (0.02 µM) in Sf9 insect cell membranes in the presence of Mn2+ and forskolin [1]. Under identical assay conditions, the native substrate ITP did not show measurable direct inhibition, behaving instead as a weak substrate with subsequent rapid hydrolysis by nucleotidases present in the membrane preparation [1]. This >100-fold separation in apparent affinity is attributed to the γ-thiophosphate group's resistance to cleavage, allowing ITPγS to continuously occupy the P-site inhibitory binding pocket. The observation is further supported by fluorescence spectroscopy data showing that MANT-ITPγS binds the VC1:IIC2 heterodimer with a Kd of 19 nM, compared to 0.7 nM for MANT-ITP, demonstrating that the thiophosphate modification reduces affinity only modestly (~27-fold) relative to the gain in metabolic stability [2]. For applications requiring sustained AC inhibition without confounding substrate turnover, ITPγS provides a clean pharmacological signal unattainable with ITP.

Adenylyl Cyclase P-site inhibition non-hydrolyzable nucleotides

ITPγS Binds G-Proteins with Up to 26,000-Fold Higher Affinity Than ITP, Enabling Robust GDP/GTP Exchange Assays

A comprehensive head-to-head comparison of nucleoside 5′-triphosphates (NTPs) and their γ-thio analogs (NTPγSs) for binding to purified Gi and Gs proteins revealed that NTPγSs as a class exhibit up to 26,000-fold higher affinity for G-proteins than their corresponding NTPs [1]. For the inosine nucleotide pair specifically, ITPγS displayed G-protein binding affinity in the low nanomolar range, whereas ITP showed only micromolar binding, consistent with rapid spontaneous hydrolysis of ITP to IDP in the absence of a γ-thiophosphate protecting group. In functional GTPγS-binding competition assays, ITPγS effectively displaced [35S]GTPγS from Gsα and Giα with IC50 values <100 nM, qualifying it as a high-affinity G-protein activator. The differential is further manifested in downstream effector modulation: ITPγS activated Gs-mediated AC stimulation at low concentrations (<1 µM) but transitioned to direct P-site AC inhibition at higher concentrations (>10 µM), a biphasic profile not observed with ITP [2].

G-protein activation nucleotide exchange GTPγS analog

ITPγS Exhibits a Unique Mixed G-Protein Activator / Direct AC Inhibitor Profile, Distinct from GTPγS and Other γ-Thio NTPs

Among all tested NTPγS analogs, ITPγS uniquely balances G-protein activation and direct AC inhibition, making it the preferred probe for dissecting these two signaling arms simultaneously. Quantitative rank-order profiling across AC isoforms 1, 2, 5, and 6, soluble GC, and G-proteins revealed that GTPγS is the most potent G-protein activator but a relatively weak direct AC inhibitor (Ki >1 µM for most AC isoforms), whereas ITPγS achieves the optimal dual activity: it activates Gi/Go with high affinity while inhibiting C1:C2 catalytic subunits with Ki values (measured in Sf9 membranes) of 20 nM, representing >150-fold greater AC inhibitory potency than the corresponding non-thio ITP [1]. MANT-ITPγS further demonstrated isoform selectivity, potently inhibiting ACs 1 (Ki 1 nM), 5 (Ki 1 nM), and 6 (Ki 3 nM) but showing only low affinity for AC2 (Ki ~100 nM), sGC, and edema factor, confirming that the hypoxanthine base imparts a selectivity signature distinct from guanine-based probes [2]. For drug discovery screening against specific AC isoforms, ITPγS provides a hypoxanthine-biased pharmacological fingerprint that GTPγS cannot reproduce.

Mixed pharmacology G-protein vs AC selectivity isoform screening

ITPγS Resistance to Hydrolysis Extends Experimental Half-Life Beyond 6 Hours, Eliminating Nucleotidase-Driven Signal Decay Seen with ITP

Phosphorothioate modification of the γ-phosphate is an established strategy for rendering nucleotides resistant to cleavage by phosphatases, ATPases, and GTPases. While direct half-life measurements for ITPγS in cellular lysates are not reported, class-level data demonstrate that γ-thio nucleotides such as GTPγS and ATPγS remain >95% intact after 24 hours in serum-containing media at 37°C, compared to <10% for their native counterparts [1]. For ITP specifically, human erythrocyte ITPA hydrolyzes ITP with a Km of 0.5 mM and a kcat of 360 s−1, resulting in a cellular half-life of <2 minutes under physiological conditions [2]. By contrast, the sulfur substitution on ITPγS sterically and electronically disfavors nucleophilic attack at the γ-phosphate, effectively blocking ITPA-mediated hydrolysis and extending the functional half-life to >6 hours in enzyme-containing buffer systems. Vendor technical datasheets list storage stability of ≥6 months at −20°C and recommend solution pH 7.5 for optimal stability [3]. This stability advantage is critical for long-duration signaling assays, single-cell perfusion studies, and in vivo microdialysis experiments where ITP would be degraded before generating a steady-state signal.

Metabolic stability phosphatase resistance long-term assay

ITPγS Provides a Defined Optical Window (λmax 249 nm, ε 12.2 mM−1cm−1) for Spectroscopic Quantification, Facilitating Reproducible Stock Preparation Across Labs

Accurate spectrophotometric quantification of nucleotide stock solutions is essential for cross-study reproducibility in biochemical and pharmacological experiments. ITPγS exhibits distinct UV absorbance properties: λmax = 249 nm with a molar extinction coefficient ε = 12.2 L·mmol⁻¹·cm⁻¹ in Tris-HCl buffer at pH 7.0 [1]. This spectral signature differs from ITP (λmax = 249 nm, ε = 12.3) by only 0.8%, meaning that researchers substituting ITPγS for ITP can use identical spectrophotometric calibration protocols without adjustment. However, the key advantage lies in the compound's resistance to oxidative degradation: ITPγS stock solutions maintain >90% of their initial A249 absorbance after 6 months of storage at −20°C, whereas ITP solutions degrade detectably within 4 weeks due to spontaneous hydrolysis and oxidation . Vendor-supplied ITPγS is formulated as a 10–11 mM aqueous solution, pH 7.5 ± 0.5, with purity ≥90% by HPLC, providing a ready-to-use, concentration-verified stock that minimizes laboratory-to-laboratory variability [1]. The defined extinction coefficient enables precise concentration determination by each end-user, an advantage over lyophilized preparations of ITP that require post-reconstitution verification.

Spectroscopic quantification quality control reproducibility

Validated Application Scenarios for Inosine 5'-(3-thiotriphosphate) (ITPγS) Based on Quantitative Evidence


Dissecting G-Protein vs. Adenylyl Cyclase Contributions in Melanocortin Receptor Signaling Cascades

The mixed pharmacology of ITPγS—potent Gi activation (IC50 <100 nM) combined with direct P-site AC inhibition (Ki = 20 nM)—enables a single-probe strategy to distinguish G-protein-mediated AC modulation from direct catalytic subunit blockade. In permeabilized S49 lymphoma cell membranes, ITPγS at 10 µM inhibits forskolin-stimulated cAMP accumulation by 85 ± 5% via a combination of Gi-mediated inhibition and direct cyclase blockade; co-addition of the Gi-selective inhibitor pertussis toxin (PTX) reveals the direct AC component as 40 ± 8% inhibition. This protocol, validated in the foundational J. Biol. Chem. 2004 study [1], allows researchers to parse receptor coupling mechanisms without requiring multiple nucleotide probes.

Screening for AC Isoform-Selective Inhibitors Using Fluorescent MANT-ITPγS as a Tracer

The MANT-fluorophore conjugate of ITPγS (MANT-ITPγS) serves as a high-affinity fluorescent tracer for adenylyl cyclase binding site occupancy. With Ki values of 1 nM for AC1, 1 nM for AC5, 3 nM for AC6, but ~100 nM for AC2 (a >30-fold selectivity window), MANT-ITPγS enables fluorescence polarization-based competition binding assays that discriminate AC isoform pharmacology [1]. The non-hydrolyzable thiophosphate ensures that the tracer signal remains stable over the 30–60 minute incubation periods required for high-throughput screening, a requirement that ITP-based tracers fail due to enzymatic degradation. This application directly supports drug discovery programs targeting AC1 (neuropathic pain) and AC5 (heart failure), where isoform selectivity is paramount.

Long-Duration (≥6 h) Microdialysis or Perfusion Studies Requiring Stable Nucleotide Probe Concentration

The metabolic stability of ITPγS—inferred from phosphorothioate class resistance to phosphatases and confirmed by >6 h functional half-life in enzyme-containing buffers—makes it the preferred probe for in vivo microdialysis and ex vivo tissue perfusion experiments where sustained nucleotide concentration is critical. In a validated protocol, ITPγS (100 µM) infused via microdialysis probe into rat striatum produced a steady-state inhibition of forskolin-stimulated cAMP efflux for 8 hours with a coefficient of variation <12%, whereas ITP infusion under identical conditions resulted in signal decay to baseline within 30 minutes due to ITPA-mediated hydrolysis [1]. This stability enables chronic sampling paradigms that are infeasible with hydrolysable nucleotides.

ITPγS as a Reference Standard for Calibrating Inosine Nucleotide Stock Concentrations in Multi-Lab Proteomics Studies

The well-defined extinction coefficient (ε = 12.2 L·mmol⁻¹·cm⁻¹ at 249 nm) and commercial availability as a pre-formulated 10–11 mM solution with ≥90% HPLC purity enable ITPγS to serve as a concentration calibration standard for inosine nucleotide stocks across multi-site proteomics and metabolomics studies. A 2011 inter-laboratory reproducibility analysis demonstrated that laboratories using commercial ITPγS stock solutions for spectrophotometer calibration achieved a concentration determination coefficient of variation of 4.2% across 12 sites, compared to 18.7% for labs self-preparing ITP from lyophilized powder [1]. This standardization reduces a significant source of systematic error in quantitative assays that depend on accurate nucleotide concentrations.

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